molecular formula C10H8BFO2S B14071309 (4-(4-Fluorophenyl)thiophen-2-yl)boronic acid

(4-(4-Fluorophenyl)thiophen-2-yl)boronic acid

Cat. No.: B14071309
M. Wt: 222.05 g/mol
InChI Key: YXILMAYVPCPAQM-UHFFFAOYSA-N
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Description

(4-(4-Fluorophenyl)thiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H8BFO2S. It is a boronic acid derivative that features a thiophene ring substituted with a fluorophenyl group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorophenyl)thiophen-2-yl)boronic acid typically involves the reaction of 4-bromo-4-fluorobenzene with thiophene-2-boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Fluorophenyl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert it into different boron-containing compounds.

    Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are frequently employed.

Major Products

The major products formed from these reactions include various boronic acid derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

(4-(4-Fluorophenyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (4-(4-Fluorophenyl)thiophen-2-yl)boronic acid in coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond, completing the coupling reaction. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-Chlorophenylboronic acid

Uniqueness

(4-(4-Fluorophenyl)thiophen-2-yl)boronic acid is unique due to the presence of both a fluorophenyl group and a thiophene ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific coupling reactions and the synthesis of complex molecules.

Properties

Molecular Formula

C10H8BFO2S

Molecular Weight

222.05 g/mol

IUPAC Name

[4-(4-fluorophenyl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C10H8BFO2S/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6,13-14H

InChI Key

YXILMAYVPCPAQM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)C2=CC=C(C=C2)F)(O)O

Origin of Product

United States

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